molecular formula C16H27NO4 B2391658 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid CAS No. 2126163-51-5

3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid

Cat. No.: B2391658
CAS No.: 2126163-51-5
M. Wt: 297.395
InChI Key: PQJHTRYGKRKXJZ-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid is a sophisticated spirocyclic building block designed for advanced medicinal chemistry and drug discovery programs. Its core structure, the 3-azaspiro[5.5]undecane scaffold, is recognized as a valuable three-dimensional framework for probing protein-protein interactions and for constructing functional molecules in pharmaceutical research . This bicyclic system is particularly relevant in the development of novel therapeutics targeting oncology. Specifically, azaspiro compounds of this structural class have been identified in patent literature as key components in the synthesis of potent Werner syndrome ATP-dependent helicase (WRN) inhibitors, representing a promising avenue for the treatment of certain types of cancer . The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures compatibility with a wide range of synthetic transformations, allowing researchers to selectively functionalize the carboxylic acid moiety to create diverse arrays of amides, esters, and other derivatives. This compound is intended for use in hit-to-lead optimization campaigns, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties in drug candidates . Its primary application is in the synthesis of complex molecules for biological screening against high-value targets in oncology and other therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-8-16(9-11-17)7-5-4-6-12(16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJHTRYGKRKXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCC2C(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid typically involves the use of tert-butyl dicarbonate (Boc2O) to protect the amine group. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide . The process involves the formation of a spirocyclic intermediate, which is then further functionalized to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory procedures.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a spirocyclic structure that contributes to its stability and reactivity. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, facilitating further chemical transformations.

Drug Development

The compound has been investigated for its potential as a building block in the synthesis of pharmaceuticals. Its structural attributes allow for modifications that can lead to the development of new therapeutic agents.

Case Study: Synthesis of Peptidomimetics

Research has demonstrated that derivatives of 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid can be utilized to create peptidomimetics, which mimic the structure and function of peptides while offering improved stability and bioavailability. These compounds have shown promise in targeting various biological pathways involved in diseases such as cancer and diabetes.

Organic Synthesis

This compound acts as an important intermediate in organic synthesis, particularly in the construction of complex molecules.

Example: Synthesis of Spirocyclic Compounds

The spirocyclic nature of this compound allows chemists to explore novel synthetic routes that yield diverse spirocyclic compounds with potential applications in medicinal chemistry.

Material Science

Emerging studies suggest potential applications in material science, particularly in creating polymeric materials with unique properties derived from the compound's structure.

Research Insight: Biodegradable Polymers

Initial investigations into using this compound as a monomer for synthesizing biodegradable polymers indicate that it could contribute to environmentally friendly materials without sacrificing performance.

Comparative Analysis Table

Application AreaDescriptionNotable Outcomes
Drug DevelopmentBuilding block for peptidomimeticsPotential new therapies for cancer and diabetes
Organic SynthesisIntermediate for spirocyclic compoundsNovel synthetic routes developed
Material ScienceMonomer for biodegradable polymersEnvironmentally friendly materials explored

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomerism: Carboxylic Acid Substituent Position

  • 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic Acid (CAS: 873924-08-4)
    • The carboxylic acid group is at position 9 instead of 7.
    • Altered steric and electronic properties impact interactions with biological targets (e.g., enzymes or receptors).
    • Molecular weight: 297.39 g/mol .

Heteroatom Substitution in the Spiro Ring

  • 9-[(tert-Butoxy)carbonyl]-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic Acid (CAS: 1523352-94-4) Replaces nitrogen at position 3 with oxygen (3-oxa). Reduced hydrogen-bonding capacity compared to the nitrogen-containing analogue. Molecular formula: C₁₅H₂₃NO₅; molecular weight: 297.35 g/mol .

Functional Group Modifications

  • 2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic Acid (CAS: 952480-32-9) Carboxylic acid replaced by an acetic acid side chain at position 9. Molecular weight: 323.43 g/mol .
  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 2306254-66-8) Carboxylic acid substituted with a ketone group. Lower acidity and distinct reactivity in nucleophilic reactions. Molecular formula: C₁₅H₂₅NO₃; molecular weight: 267.36 g/mol .

Variations in Spiro Ring Size

  • (6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid Smaller spiro ring system (spiro[2.4]heptane vs. spiro[5.5]undecane). Higher ring strain may reduce thermodynamic stability. Molecular formula: C₁₂H₁₉NO₄; molecular weight: 241.28 g/mol .

Physicochemical Comparison

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (LogP)*
929974-96-9 (Target) C₁₆H₂₅NO₄ 295.38 7-COOH, 3-Boc ~2.1
873924-08-4 (9-COOH isomer) C₁₆H₂₇NO₄ 297.39 9-COOH, 3-Boc ~2.3
1523352-94-4 (3-oxa analogue) C₁₅H₂₃NO₅ 297.35 7-COOH, 3-Boc, 3-Oxa ~1.8
952480-32-9 (9-acetic acid derivative) C₁₇H₂₇NO₄ 323.43 9-CH₂COOH, 3-Boc ~2.5

*Estimated based on structural features and substituent polarity.

Biological Activity

3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid, also known as 3-Boc-3-azaspiro[5.5]undecane-7-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, synthesis methods, and structure-activity relationships (SAR).

  • IUPAC Name : this compound
  • Molecular Formula : C16H27NO4
  • Molecular Weight : 297.39 g/mol
  • CAS Number : 170228-81-6

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of derivatives of spirocyclic compounds related to 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane. For instance, derivatives synthesized from this compound have shown varying degrees of activity against both gram-positive and gram-negative bacteria.

Bacterial Strain Activity Against Derivatives
Acinetobacter baumanniiHigh potency
Bacillus cereusHigh potency
Staphylococcus aureusWeak activity

In a study involving spirocyclic derivatives of ciprofloxacin, compounds based on the azaspiro structure demonstrated significant antimicrobial activity, particularly against Acinetobacter baumannii and Bacillus cereus, suggesting that modifications to the azaspiro framework can enhance efficacy against these pathogens .

Structure-Activity Relationships (SAR)

The biological activity of 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane is influenced by its structural features. Modifications at various positions on the spirocyclic structure can lead to enhanced or reduced biological activity. For example, certain peripheral groups have been shown to increase potency against specific bacterial strains while maintaining selectivity .

Synthesis and Derivatives

The synthesis of 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane involves several key steps:

  • Formation of the Spirocyclic Core : The initial reaction typically involves cyclization processes that form the azaspiro framework.
  • Introduction of Functional Groups : Subsequent steps involve the introduction of carboxylic acid and tert-butoxycarbonyl (Boc) protecting groups.

The synthesis route can be optimized for yield and purity, with reported purities exceeding 95% .

Case Studies

  • Study on Ciprofloxacin Derivatives : A comprehensive study synthesized thirty-six derivatives based on the azaspiro framework and tested them against various bacterial strains. The findings indicated that specific modifications led to increased antibacterial activity compared to the parent compound ciprofloxacin .
  • Synthesis and Characterization : Research has demonstrated effective synthetic pathways leading to various stereoisomers of related compounds, providing insights into their biological activities through comparative analysis .

Q & A

Basic Research Questions

Q. What are the critical functional groups in 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid, and how do they influence its reactivity?

  • Answer : The compound contains two key functional groups:

  • tert-Butoxycarbonyl (Boc) group : Protects the amine during synthesis and can be removed under acidic conditions (e.g., TFA or HCl) .
  • Carboxylic acid moiety : Enables conjugation reactions (e.g., amide bond formation) and impacts solubility in polar solvents .
  • Spirocyclic framework : Enhances structural rigidity, which may affect binding affinity in pharmacological studies .
    • Methodological Insight : Use FT-IR or 1H NMR^{1}\text{H NMR} to confirm the presence of the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and carboxylic acid (broad peak at ~12 ppm) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : Synthesis typically involves:

Spirocycle formation : Intramolecular cyclization of precursors like amino alcohols or ketones using catalysts (e.g., Pd/C or acidic resins) .

Boc protection : Reaction with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base (e.g., DMAP or TEA) .

Carboxylic acid introduction : Oxidation of a primary alcohol or hydrolysis of a nitrile group .

  • Optimization Tip : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane) and purify intermediates using flash chromatography .

Advanced Research Questions

Q. How can computational methods aid in optimizing reaction conditions for synthesizing this compound?

  • Answer :

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and energy barriers for spirocycle formation .
  • Solvent Selection : COSMO-RS simulations assess solvent effects on Boc deprotection efficiency .
  • Machine Learning : Train models on existing spirocyclic compound datasets to predict optimal catalysts or temperatures .
    • Case Study : ICReDD’s workflow combines computation and high-throughput experimentation to reduce trial-and-error steps by 50% .

Q. How can researchers resolve contradictions in reported biological activities of similar spirocyclic compounds?

  • Answer :

  • Structural Comparison : Use X-ray crystallography or molecular docking to compare binding modes of analogs (e.g., tert-butyl vs. methyl substituents) .
  • Bioactivity Assays : Conduct dose-response studies (e.g., IC50_{50} measurements) under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Data Harmonization : Apply multivariate analysis (e.g., PCA) to identify confounding factors (e.g., impurity levels >2% in older studies) .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying storage conditions?

  • Answer :

  • Thermal Stability : DSC/TGA to assess decomposition temperatures (Boc group degrades at ~150°C) .
  • Hydrolytic Stability : Accelerated aging studies (40°C/75% RH) with HPLC monitoring (C18 column, UV detection at 254 nm) .
  • Light Sensitivity : UV-vis spectroscopy to track photodegradation products (e.g., loss of Boc group at 220 nm) .

Methodological Recommendations

  • Synthesis : Prioritize Boc protection early to prevent amine oxidation .
  • Characterization : Combine 13C NMR^{13}\text{C NMR} and HSQC to resolve spirocyclic carbon signals .
  • Biological Testing : Use SPR (surface plasmon resonance) to evaluate binding kinetics with target proteins .

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